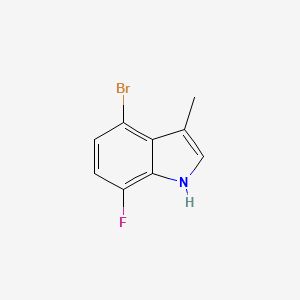
4-bromo-7-fluoro-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-fluoro-3-methyl-1H-indole is a heterocyclic aromatic organic compound It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-fluoro-3-methyl-1H-indole typically involves multi-step organic reactions. One common method is the bromination of 7-fluoro-3-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-7-fluoro-3-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like bromine and fluorine makes the indole ring more susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-2,3-diones or reduction to yield indoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, N-bromosuccinimide (NBS), and chlorinating agents.
Nucleophilic Substitution: Reagents such as sodium azide, amines, and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Substitution: Substituted indoles with various functional groups.
Nucleophilic Substitution: Indole derivatives with nucleophilic groups replacing the bromine atom.
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-fluoro-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-7-fluoro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site or as an agonist/antagonist of receptors by mimicking or blocking the natural ligand.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-methyl-1H-indole: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
7-Fluoro-3-methyl-1H-indole:
4-Bromo-7-fluoro-1H-indole: Lacks the methyl group, which can alter its steric and electronic characteristics.
Uniqueness: 4-Bromo-7-fluoro-3-methyl-1H-indole is unique due to the combined presence of bromine, fluorine, and methyl groups on the indole ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H7BrFN |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
4-bromo-7-fluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3 |
InChI-Schlüssel |
IFBDZSKTFNJWMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C(C=CC(=C12)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















